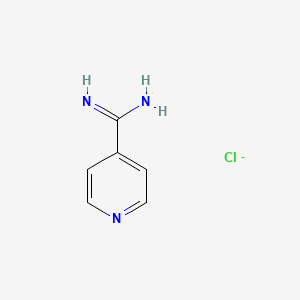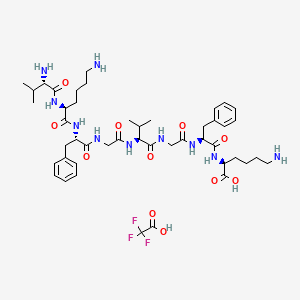
Calp3 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calp3 trifluoroacetate is a calcium-like peptide that contains the first eight residues of Calp2, a 12-residue peptide that interacts with EF hand motif 4 in human calmodulin to activate it in the absence of calcium . Calp3 trifluoroacetate acts as a cell-permeable inhibitor of calcium influx through glutamate receptor channels in cultured rat neocortical neurons. It is a potent calcium channel blocker that activates EF hand motifs of calcium-binding proteins .
Preparation Methods
Calp3 trifluoroacetate is synthesized starting from Fmoc-Asp (PEG-PS)-OAl . The synthetic route involves the use of trifluoroacetic acid (TFA) to release synthesized peptides from solid-phase resins . TFA is also used during reversed-phase high-performance liquid chromatography (HPLC) purification of peptides . The industrial production of TFA involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
Calp3 trifluoroacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving its peptide bonds. Common reagents used in these reactions include trifluoroacetic acid, sodium carbonate, and sodium bicarbonate.
Scientific Research Applications
Calp3 trifluoroacetate has several scientific research applications:
Mechanism of Action
Calp3 trifluoroacetate exerts its effects by modulating the activity of calmodulin, calcium channels, and pumps . It functionally mimics increased intracellular calcium levels by activating EF hand motifs of calcium-binding proteins . This modulation helps control apoptosis and other calcium-dependent cellular processes .
Comparison with Similar Compounds
Calp3 trifluoroacetate is unique compared to other calcium channel blockers due to its specific interaction with EF hand motifs of calcium-binding proteins . Similar compounds include:
Calp2: A 12-residue peptide that also interacts with EF hand motifs.
Trifluoroacetic acid: Used in the synthesis and purification of peptides.
Calcium-like peptides: Other peptides that mimic calcium and interact with calcium-binding proteins.
Calp3 trifluoroacetate stands out due to its potent inhibition of calcium influx and its ability to control apoptosis in various disease models .
Properties
Molecular Formula |
C46H69F3N10O11 |
|---|---|
Molecular Weight |
995.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H68N10O9.C2HF3O2/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46;3-2(4,5)1(6)7/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63);(H,6,7)/t31-,32-,33-,34-,37-,38-;/m0./s1 |
InChI Key |
STLPIHXSDMTWNG-ORODDYLBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)

![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
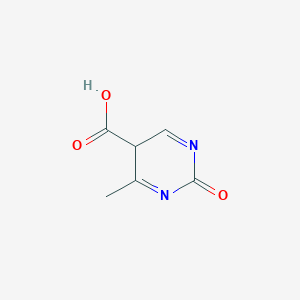
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)
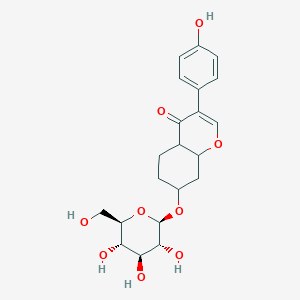
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)

![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
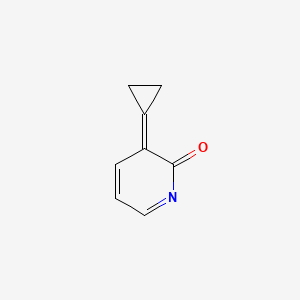
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)
